Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with a methyl group at the 7th position and an ethyl ester group at the 2nd position of the oxoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate typically involves the condensation of 7-methylindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting intermediate is then subjected to esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-indolyl)-2-oxoacetate: Lacks the methyl group at the 7th position.
Methyl 2-(7-Methyl-3-indolyl)-2-oxoacetate: Has a methyl ester group instead of an ethyl ester group.
2-(7-Methyl-3-indolyl)acetic acid: Lacks the ester group and has a carboxylic acid group instead.
Uniqueness
This compound is unique due to the presence of both the ethyl ester group and the methyl substitution on the indole ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that consists of a benzene ring fused to a pyrrole ring. The presence of an ethyl ester group and a methyl substitution at the 7-position of the indole ring contributes to its unique chemical properties. This structure is critical for its interaction with biological targets.
1. Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that this compound effectively reduced the viability of colorectal cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
UO-31 | 5.0 | Moderate inhibition |
HOP-92 | 10.0 | Limited effect |
Colorectal Cancer | 8.5 | Significant reduction in viability |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The indole ring can interact with various enzymes and receptors, influencing critical biological pathways related to cell growth and apoptosis .
- Reactive Intermediates : The compound can undergo reduction reactions, leading to the formation of reactive intermediates that may affect cellular components .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against certain bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Effects :
-
Antimicrobial Screening :
- Another research effort highlighted the compound's ability to inhibit bacterial growth in vitro, with specific emphasis on Gram-positive bacteria .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-(7-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)10-7-14-11-8(2)5-4-6-9(10)11/h4-7,14H,3H2,1-2H3 |
InChI Key |
FARWWHNLSILMGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C(C=CC=C12)C |
Origin of Product |
United States |
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